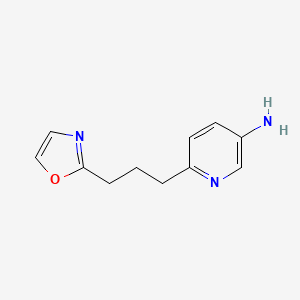
6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol This compound features a pyridine ring substituted with an oxazole moiety via a propyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with a suitable oxazole derivative under controlled conditions. One common method involves the use of a propyl linker to connect the oxazole and pyridine rings. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: Formation of oxazole oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can engage in hydrogen bonding and π-π interactions, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(3-(Oxazol-2-yl)propyl)pyridine
- 6-(3-(Oxazol-2-yl)propyl)aniline
- 6-(3-(Oxazol-2-yl)propyl)benzene
Uniqueness
6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine is unique due to the presence of both the oxazole and pyridine rings, which confer distinct electronic and steric properties.
Propiedades
IUPAC Name |
6-[3-(1,3-oxazol-2-yl)propyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-9-4-5-10(14-8-9)2-1-3-11-13-6-7-15-11/h4-8H,1-3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZVQXNTALLHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CCCC2=NC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5S)-5-[3-(7-chloro-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-3-oxopropyl]-5-cyclopropylimidazolidine-2,4-dione](/img/structure/B8259712.png)
![4,6-dichloro-2-[(4-cyclopropylmethanesulfonylphenyl)methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazole](/img/structure/B8259717.png)

![(5S)-5-[3-[5-chloro-6-(trifluoromethyl)-1,3-dihydroisoindol-2-yl]-3-oxopropyl]-5-cyclopropylimidazolidine-2,4-dione](/img/structure/B8259737.png)





![(2R,3R,4S,5R)-2-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B8259761.png)
![[(3aR,4R,6R,6aR)-4-[6-(benzhydrylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B8259762.png)
![5-Iodo-7-propan-2-ylimidazo[5,1-f][1,2,4]triazin-4-amine](/img/structure/B8259769.png)
![tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate](/img/structure/B8259775.png)
![sodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate;octahydrate](/img/structure/B8259779.png)
